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5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one is a heterocyclic compound characterized by the presence of a bromine atom, a difluoromethyl group, and a dihydropyridinone ring structure. Its molecular formula is , and it has a molecular weight of 224 g/mol. The compound is notable for its unique combination of functional groups, which influences its chemical reactivity and biological properties.
Common reagents for these reactions include sodium iodide or potassium fluoride for halogen exchange, potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction.
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one exhibits significant biological activity due to its structural characteristics. The difluoromethyl group enhances lipophilicity and hydrogen bonding potential, which can improve binding affinity to biological targets. This compound has been studied for its potential as an enzyme inhibitor and in protein interaction studies, indicating its relevance in medicinal chemistry and drug development.
The synthesis of 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one typically involves the difluoromethylation of a suitable precursor. A common method includes the reaction of a brominated pyridinone with a difluoromethylating agent such as chlorodifluoromethane or fluoroform in the presence of a base. Industrially, large-scale production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity .
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one finds applications in various fields:
Interaction studies involving 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one focus on its binding mechanisms with enzymes and receptors. The presence of the difluoromethyl group allows for enhanced interactions through hydrophobic effects and potential hydrogen bonding. These studies are crucial for understanding the compound's pharmacological profile and optimizing its use as a therapeutic agent.
Several compounds share structural similarities with 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 81971-39-3 | 0.88 |
| N-Difluoromethyl derivatives of azoles | Various | Varies |
| 5-Bromo-1-methylpyridin-2(1H)-one | 81971-39-3 | 0.96 |
| 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one | 23115994 | Similar |
Uniqueness: The uniqueness of 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one lies in its specific combination of functional groups—particularly the bromine atom and difluoromethyl group on the dihydropyridinone ring—which imparts distinct chemical reactivity and biological properties compared to similar compounds .